2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide
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Overview
Description
This compound is a complex molecule with the following structural formula:
C27H26ClN5OS
It features a triazole ring, a sulfanyl group, and an imine linkage. Let’s explore its properties and applications.
Preparation Methods
The synthetic routes for this compound involve several steps. Unfortunately, specific details on reaction conditions are scarce due to its rarity. industrial production methods likely include multi-step processes, such as condensation reactions and cyclizations.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions can yield derivatives with modified functional groups, such as amine or alcohol substitutions.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Assess its pharmacological properties (e.g., antimicrobial, anticancer).
Industry: Evaluate its use in materials science (e.g., polymers, catalysts).
Mechanism of Action
The compound likely interacts with specific molecular targets or pathways. Unfortunately, detailed studies are limited. Further research is needed to elucidate its mechanism.
Comparison with Similar Compounds
While information on similar compounds is scarce, we can highlight its uniqueness compared to related structures. For instance, consider compounds like 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide and 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone .
Remember that this compound’s rarity limits available data, but its potential applications warrant further investigation
Properties
Molecular Formula |
C30H33N5O2S |
---|---|
Molecular Weight |
527.7 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(4-ethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C30H33N5O2S/c1-6-37-26-17-9-22(10-18-26)19-31-32-27(36)20-38-29-34-33-28(35(29)25-15-7-21(2)8-16-25)23-11-13-24(14-12-23)30(3,4)5/h7-19H,6,20H2,1-5H3,(H,32,36)/b31-19- |
InChI Key |
FNXUPEHZSVVRRL-DXJNIWACSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N\NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)C(C)(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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